molecular formula C12H14O2 B14888410 5-(3-Methoxyphenyl)pent-4-yn-1-ol

5-(3-Methoxyphenyl)pent-4-yn-1-ol

Cat. No.: B14888410
M. Wt: 190.24 g/mol
InChI Key: ZTJVURMGUXTVNX-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)pent-4-yn-1-ol is an organic compound that features both an alkyne and an alcohol functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)pent-4-yn-1-ol typically involves the use of commercially available starting materials. One common method involves the reaction of 4-pentyn-1-ol with 3-methoxyphenyl iodide under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)pent-4-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: TsCl in pyridine at 0°C to room temperature.

Major Products Formed

    Oxidation: 5-(3-Methoxyphenyl)pent-4-yn-1-one.

    Reduction: 5-(3-Methoxyphenyl)pent-4-en-1-ol or 5-(3-Methoxyphenyl)pentan-1-ol.

    Substitution: 5-(3-Methoxyphenyl)pent-4-yn-1-tosylate.

Scientific Research Applications

5-(3-Methoxyphenyl)pent-4-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)pent-4-yn-1-ol depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can undergo nucleophilic substitution or elimination reactions. The methoxyphenyl group can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-ol: A simpler alkyne alcohol that lacks the methoxyphenyl group.

    3-Methoxyphenylacetylene: An alkyne with a methoxyphenyl group but without the hydroxyl group.

    5-Hexyn-1-ol: An alkyne alcohol with a longer carbon chain.

Uniqueness

5-(3-Methoxyphenyl)pent-4-yn-1-ol is unique due to the presence of both the methoxyphenyl group and the alkyne alcohol functionality. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-(3-methoxyphenyl)pent-4-yn-1-ol

InChI

InChI=1S/C12H14O2/c1-14-12-8-5-7-11(10-12)6-3-2-4-9-13/h5,7-8,10,13H,2,4,9H2,1H3

InChI Key

ZTJVURMGUXTVNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C#CCCCO

Origin of Product

United States

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